3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound known for its diverse chemical properties and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrazole ring substituted with a chlorophenyl group, a furyl group, and a propylsulfonyl group, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions where a chlorobenzene derivative is introduced to the pyrazole ring.
Attachment of the furyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a furylboronic acid or furyl halide.
Addition of the propylsulfonyl group: This step typically involves sulfonylation reactions using propylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles or pyrazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include furanones or other oxygenated furyl derivatives.
Reduction: Products include dihydropyrazoles or pyrazolines.
Substitution: Products vary depending on the nucleophile used, leading to various substituted pyrazoles.
Scientific Research Applications
3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with enzymes, receptors, and other biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and furyl groups may facilitate binding to hydrophobic pockets, while the propylsulfonyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- 3-(4-chlorophenyl)-5-(2-furyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazole
- 3-(4-chlorophenyl)-5-(2-furyl)-1-(butylsulfonyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of substituents, which confer distinct chemical properties and potential biological activities. The propylsulfonyl group, in particular, may offer advantages in terms of solubility and reactivity compared to other sulfonyl derivatives.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(furan-2-yl)-2-propylsulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-10-23(20,21)19-15(16-4-3-9-22-16)11-14(18-19)12-5-7-13(17)8-6-12/h3-9,15H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYHDCRBNLZABN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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